Mosedipimod

Description

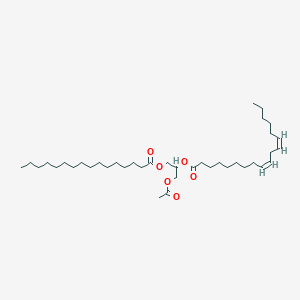

This compound is a synthetic version of a monoacetyldiacylglyceride naturally occurring in various seed oils, bovine udder and milk fat, antlers of sika deer, with potential antineoplastic activity. Although the exact mechanism of action through which EC-18 exerts its pharmacological effect has yet to be fully identified, upon administration, this compound stimulates calcium influx into T-lymphocytes and increases the production of various cytokines, including interleukin (IL) -2, IL-4, IL-12, interferon-gamma (IFN-g), and granulocyte-macrophage colony-stimulating factor (GM-CSF). This stimulates the proliferation of hematopoietic stem cells, bone marrow stromal cells and immune cells, including T- and B-lymphocytes, dendritic cells (DCs) and macrophages. Therefore, EC18 may stimulate the immune system to target cancer cells. In addition, EC-18 enhances the cytolytic activity of natural killer (NK) cells and suppresses the expression of the transmembrane protein tumor cell toll-like receptor 4 (TLR-4) on cancer cells. As activation of TLR-4 enhances immunosuppression and stimulates cancer cell growth, blocking TLR-4 expression suppresses tumor cell proliferation.

Properties

IUPAC Name |

(1-acetyloxy-3-hexadecanoyloxypropan-2-yl) octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O6/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-39(42)45-37(34-43-36(3)40)35-44-38(41)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h12,14,18-19,37H,4-11,13,15-17,20-35H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKUNXBDVGLOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mosedipimod's Immunomodulatory Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosedipimod (also known as EC-18 or PLAG) is an orally available, synthetic small molecule with potent immunomodulatory properties. Its mechanism of action centers on the regulation of innate immune responses, primarily through the attenuation of inflammatory signaling pathways. This compound accelerates the endocytic trafficking of pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and G-protein coupled receptors (GPCRs), leading to a reduction in downstream pro-inflammatory signaling. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's immunomodulatory effects, supported by a summary of preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Accelerated Endocytic Trafficking of PRRs

This compound's primary mechanism of action is the acceleration of the endocytic trafficking of PRRs. This process serves as a critical negative feedback loop to control the magnitude and duration of inflammatory responses. By promoting the internalization and subsequent degradation or recycling of receptors like TLR4, Protease-Activated Receptor 2 (PAR2), and P2Y6, this compound effectively dampens the signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines.

Modulation of Toll-like Receptor (TLR) Signaling

This compound has been identified as a first-in-class inhibitor of TLR signaling.[1][2] Preclinical studies have shown that it attenuates TLR-mediated liver injury and improves metabolic parameters in models of nonalcoholic steatohepatitis (NASH).[1] The proposed mechanism is the acceleration of the endocytic trafficking of TLRs, which limits the signaling duration at the cell surface.[2]

Regulation of G-Protein Coupled Receptor (GPCR) Signaling

This compound's influence extends to various GPCRs involved in inflammation. For instance, in a preclinical model of gout, this compound was shown to promote the intracellular trafficking of the P2Y6 receptor, which is activated by monosodium urate crystals. This enhanced endocytosis leads to a reduced duration of downstream signaling, resulting in decreased production of the neutrophil chemoattractant CXCL8 and subsequent attenuation of neutrophil infiltration into the joints.

In the context of cancer metastasis, this compound has been demonstrated to interfere with the neutrophil elastase/PAR2/EGFR signaling axis. It achieves this by accelerating the degradation of PAR2, a receptor that, when activated by neutrophil elastase, can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and promote cancer cell migration.

Quantitative Data from Preclinical and Clinical Studies

The immunomodulatory effects of this compound have been quantified in various preclinical models and in a Phase 2 clinical trial. The following tables summarize key findings.

| Preclinical Model | This compound (EC-18/PLAG) Dose | Key Findings | Reference |

| 5-Fluorouracil-Induced Hematological Toxicity (Mice) | 50, 100, 200, 400 mg/kg | Dose-dependently reduced the duration of severe neutropenia. At 200 and 400 mg/kg, no mice experienced severe neutropenia. | |

| Gemcitabine-Induced Neutrophil Extravasation (Mice) | Not specified in abstract | Effectively decreased neutrophil migration by inhibiting the expression of L-selectin and LFA-1. | |

| Monosodium Urate-Induced Acute Gouty Inflammation (Mice) | Not specified in abstract | Attenuated excessive neutrophil infiltration in gouty lesions. | |

| A549 Lung Cancer Orthotopic Model (Mice) | 100 mg/kg | Reduced metastasis to the brain and intestines by up to 80%. |

| Clinical Trial (Phase 2) | This compound (EC-18) Dose | Indication | Key Findings | Reference |

| Two-Stage, Randomized, Double-Blind, Placebo-Controlled | 2000 mg/day | Chemoradiation-Induced Severe Oral Mucositis (SOM) | Reduced the duration of SOM from a median of 13.5 days in the placebo group to 0 days in the EC-18 treated group. Reduced the incidence of SOM from 70% in the placebo group to 45.5% in the EC-18 treated group. | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

In Vivo Model of 5-Fluorouracil-Induced Hematological Toxicity

-

Animal Model: Male Balb/c mice.

-

Induction of Toxicity: A single intraperitoneal injection of 5-fluorouracil (100 mg/kg).

-

This compound Administration: Oral administration of this compound at doses of 50, 100, 200, and 400 mg/kg.

-

Endpoint Analysis: Daily monitoring of peripheral blood cell counts (neutrophils, monocytes, platelets) to determine the duration and nadir of cytopenias. Measurement of plasma levels of inflammatory markers such as CXCL1, CXCL2, IL-6, and C-reactive protein (CRP) via ELISA.

In Vitro Assay for PAR2 Degradation

-

Cell Line: A549 human lung cancer cells.

-

Co-culture System: A549 cells co-cultured with isolated human neutrophils to mimic the tumor microenvironment.

-

Treatment: Cells treated with this compound in the presence of neutrophils.

-

Analysis of PAR2 Expression: Western blot analysis of A549 cell lysates to determine the protein levels of PAR2.

-

EGFR Transactivation Assay: Measurement of phosphorylated EGFR levels by Western blot to assess the downstream consequences of PAR2 signaling.

Clinical Trial Protocol for Chemoradiation-Induced Oral Mucositis

-

Study Design: A two-stage, multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.

-

Patient Population: Patients with squamous cell carcinoma of the head and neck undergoing concurrent chemoradiation.

-

Treatment Regimen: this compound (2000 mg/day) or placebo administered orally from the first to the last day of radiation therapy.

-

Efficacy Assessment: Twice-weekly assessment of oral mucositis using the World Health Organization (WHO) scale. The primary endpoints were the duration and incidence of severe oral mucositis (Grade ≥ 3).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound accelerates GPCR endocytosis and degradation.

Caption: this compound inhibits neutrophil chemoattractant production.

Potential Role in STAT6 Inhibition

This compound has also been described as a signal transducer and activator of transcription 6 (STAT6) inhibitor. STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to type 2 inflammatory responses and macrophage polarization. Inhibition of STAT6 would represent an additional and distinct immunomodulatory mechanism for this compound. However, the primary research data detailing this specific activity are not as extensively published as the data supporting its role in PRR trafficking. Further investigation is warranted to fully elucidate the significance of STAT6 inhibition in the overall therapeutic profile of this compound.

Conclusion

This compound is a novel immunomodulatory agent with a multifaceted mechanism of action. Its ability to accelerate the endocytic trafficking of key pattern recognition receptors provides a powerful means to resolve inflammation and restore homeostasis. The preclinical and clinical data generated to date support its potential as a therapeutic for a range of inflammatory conditions. Further research into its potential STAT6 inhibitory activity will provide a more complete understanding of its immunomodulatory effects.

References

Mosedipimod's Attenuation of Toll-like Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosedipimod (also known as EC-18 or PLAG) is an investigational immunomodulatory agent that has demonstrated a unique mechanism of action involving the attenuation of Toll-like receptor (TLR) signaling. This technical guide provides an in-depth analysis of this compound's effects on TLR signaling pathways, consolidating available preclinical data, detailing experimental methodologies, and visualizing the underlying molecular interactions. This compound has been shown to accelerate the endocytic trafficking of TLRs, a process that appears to modulate downstream signaling cascades, including the TRIF-dependent pathway. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting TLR signaling with this compound.

Introduction to this compound and Toll-like Receptors

This compound (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) is a synthetic mono-acetyl-diacylglycerol that acts as an immunomodulator, facilitating the resolution of inflammation.[1][2] A key aspect of its mechanism of action is the attenuation of Toll-like receptor (TLR) signaling.[2][3] TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TLRs initiate signaling cascades that lead to the production of inflammatory cytokines and interferons.

TLR signaling is broadly divided into two major downstream pathways:

-

MyD88-dependent pathway: Utilized by most TLRs, this pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines.

-

TRIF-dependent pathway: Primarily activated by TLR3 and TLR4, this pathway results in the activation of IRF3 and the production of type I interferons. TLR4 is unique in its ability to activate both MyD88- and TRIF-dependent pathways.[4]

This compound's ability to modulate these pathways presents a promising therapeutic strategy for a variety of inflammatory diseases.

Mechanism of Action: Acceleration of TLR Endocytic Trafficking

The primary mechanism by which this compound attenuates TLR signaling is by accelerating the endocytic trafficking of these receptors. Specifically, in preclinical models, this compound has been shown to significantly accelerate the TLR4 endocytosis/exocytosis cycle in RAW 264.7 macrophage cells when co-treated with the TLR4 agonist, lipopolysaccharide (LPS).

This accelerated trafficking is believed to shorten the intracellular retention time of the receptor-anchoring endosome, which in turn attenuates endosome-dependent signaling. This modulation of receptor trafficking is a novel approach to controlling the inflammatory response mediated by TLRs.

Effects on Downstream Signaling Pathways

This compound's influence on TLR trafficking has direct consequences on the downstream signaling cascades.

TRIF-Dependent Pathway

Preclinical evidence strongly suggests that this compound modulates the TRIF-dependent signaling pathway. This pathway is initiated from the endosome following TLR4 internalization. Studies have shown that in response to LPS stimulation, co-treatment with this compound accelerates the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the TRIF pathway. While LPS stimulation alone leads to detectable IRF3 phosphorylation at 30 minutes, maintained for up to 120 minutes, the addition of this compound results in a peak phosphorylation at 15 minutes, followed by a return to baseline levels by 60 minutes. This rapid activation and subsequent resolution of IRF3 signaling may contribute to the overall anti-inflammatory effect.

MyD88-Dependent Pathway

While the effect of this compound on the TRIF-dependent pathway is more clearly elucidated in the available literature, its impact on the MyD88-dependent pathway is less defined. The MyD88-dependent pathway originates from the plasma membrane for TLR4. By accelerating the internalization of TLR4 from the cell surface, it is plausible that this compound also modulates the initial phase of MyD88-dependent signaling. However, direct quantitative evidence for this is not yet robustly available in the public domain. Further research is needed to fully characterize the effect of this compound on MyD88-dependent signaling outcomes, such as NF-κB activation and pro-inflammatory cytokine production.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Effects of this compound on TLR4 Signaling

| Parameter | Cell Line | Treatment | Result | Citation |

| IRF3 Phosphorylation | RAW 264.7 | LPS + this compound | Peak phosphorylation at 15 min, return to baseline by 60 min | |

| TLR4 Trafficking | RAW 264.7 | LPS + this compound | Significantly accelerated endocytosis/exocytosis cycle |

Table 2: In Vivo Effects of this compound in an Acute Gouty Inflammation Model

| Parameter | Animal Model | Treatment | Result | Citation |

| Neutrophil Infiltration | BALB/c mice | MSU + this compound (250 mg/kg/day) | Significantly reduced neutrophil numbers in gouty lesions | |

| MIP-2 (CXCL2) Expression | BALB/c mice | MSU + this compound | Reduced expression in tissues | |

| IL-1β Expression | BALB/c mice | MSU + this compound | No significant effect on modulation of expression |

Table 3: Clinical Efficacy of this compound in Chemoradiation-Induced Oral Mucositis (Phase 2)

| Outcome Measure | Placebo Group | This compound (EC-18) Group | p-value | Citation |

| Median Duration of Severe Oral Mucositis (SOM) | 13.5 days | 0 days | 0.5575 | |

| Incidence of SOM (through STFU) | 70% (14/20) | 45.5% (10/22) | 0.1894 |

STFU: Short-Term Follow-Up

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

In Vivo Model of Acute Gouty Inflammation

-

Animal Model: BALB/c mice.

-

Induction of Gout: A suspension of 1mg monosodium urate (MSU) crystals in 50 µl of PBS was injected into the left footpad.

-

Treatment: this compound (250 mg/kg/day) was administered orally every day for 3 days following MSU injection.

-

Analysis:

-

Neutrophil Infiltration: Analyzed using immunohistochemical staining of gouty lesions.

-

Chemokine Expression (MIP-2): Measured using RT-PCR on tissue samples from the footpad.

-

In Vitro TLR4 Trafficking and Signaling Assays

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Stimulation: Lipopolysaccharide (LPS) to activate TLR4.

-

Treatment: Co-treatment with this compound.

-

Analysis:

-

TLR4 Endocytosis/Exocytosis Cycle: Assessed to determine the rate of receptor trafficking. The specific method (e.g., flow cytometry, confocal microscopy) is not detailed in the source but would typically involve tracking cell surface and internalized TLR4 levels over time.

-

IRF3 Phosphorylation: Measured by western blot analysis of cell lysates at various time points post-stimulation to determine the kinetics of TRIF-dependent pathway activation.

-

Conclusion and Future Directions

This compound presents a novel mechanism for modulating the innate immune response by accelerating the endocytic trafficking of Toll-like receptors, particularly TLR4. The available preclinical data indicate a significant impact on the TRIF-dependent signaling pathway, leading to a rapid activation and resolution of IRF3 phosphorylation. This unique mode of action translates to anti-inflammatory effects in in vivo models of acute inflammation.

While promising, further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Comprehensive analysis of the effects on the MyD88-dependent pathway: Quantitative studies are needed to determine the extent to which this compound modulates NF-κB activation and the production of pro-inflammatory cytokines.

-

Identification of the full spectrum of TLRs affected by this compound: Investigating whether this compound's mechanism extends to other endosomal TLRs (e.g., TLR3, TLR7, TLR9) could broaden its therapeutic applications.

-

Elucidation of the precise molecular interactions: Understanding how this compound interacts with the cellular machinery to accelerate TLR trafficking will be crucial for optimizing its therapeutic use and for the development of next-generation TLR modulators.

-

Further clinical validation: Continued clinical trials in various inflammatory and autoimmune diseases will be essential to translate these preclinical findings into tangible patient benefits.

References

- 1. enzychem.com [enzychem.com]

- 2. Frontiers | 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerol (PLAG) Rapidly Resolves LPS-Induced Acute Lung Injury Through the Effective Control of Neutrophil Recruitment [frontiersin.org]

- 3. enzychem.com [enzychem.com]

- 4. Cooperative intracellular interactions between MyD88 and TRIF are required for CD4 T cell TH1 polarization with a synthetic TLR4 agonist adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a synthetic monoacetyldiglyceride, has emerged as a molecule of significant interest in the field of immunology and drug development. Initially identified as a constituent of Sika deer antlers, PLAG is now chemically synthesized for research and therapeutic investigation.[1][2] This technical guide provides a comprehensive overview of the origin, chemical synthesis, and biological activities of PLAG, with a particular focus on its immunomodulatory effects. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a quantitative summary of its effects on cellular processes. Furthermore, this guide visualizes the signaling pathways modulated by PLAG, offering a deeper understanding of its mechanism of action for researchers and professionals in drug development.

Origin and Background

1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol is a structurally unique lipid molecule. While it is found as a natural component in the antlers of the Sika deer (Cervus nippon), which have been used in traditional medicine for their purported immunomodulatory properties, the PLAG used in modern research is a chemically synthesized racemic mixture.[1][2] The synthetic nature of research-grade PLAG ensures a consistent and high-purity supply for experimental studies, free from the complexities of natural product extraction.

Chemical Synthesis

The chemical synthesis of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol with high purity and yield is crucial for its development as a potential therapeutic agent. A patented method outlines a two-step process that avoids the need for extensive purification by column chromatography.[3]

Synthesis Pathway Overview

The synthesis involves the acetylation of 1-palmitoyl glycerol to form a 1-palmitoyl-3-acetyl glycerol intermediate, followed by the esterification of this intermediate with linoleic acid to yield the final product.

Experimental Protocol for Synthesis

The following protocol is a detailed methodology for the synthesis of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol based on patented procedures.

Step 1: Preparation of 1-palmitoyl-3-acetyl glycerol intermediate

-

In a reaction vessel, dissolve 1-palmitoyl glycerol in a suitable organic solvent.

-

Add an acetylating agent, which can be either (i) acetic anhydride or (ii) a mixture of acetic anhydride and acetyl chloride.

-

The reaction is carried out to form the 1-palmitoyl-3-acetyl glycerol intermediate.

Step 2: Synthesis of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol

-

To the vessel containing the 1-palmitoyl-3-acetyl glycerol intermediate, add linoleic acid.

-

The reaction is performed in the presence of a catalyst to facilitate the esterification at the sn-2 position of the glycerol backbone.

-

Upon completion of the reaction, the final product, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, is obtained.

Purification and Characterization

A key advantage of this synthesis method is the high purity of the final product, which may reduce the need for extensive purification steps like column chromatography. Characterization of the synthesized PLAG should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activities and Immunomodulatory Effects

PLAG exhibits a range of biological activities, with its immunomodulatory effects being the most extensively studied. It has been shown to influence various immune cells and signaling pathways, suggesting its potential in treating inflammatory and autoimmune disorders.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative effects of PLAG on key immunological parameters.

Table 1: Effect of PLAG on Cytokine Production

| Cell Type | Stimulus | Cytokine | PLAG Concentration | Effect | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin | IL-4 | Not specified | Lower production (p<0.001) | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin | IL-6 | Not specified | Lower production (p<0.001) | |

| Con A-stimulated T cells | Concanavalin A (Con A) | IL-4 | Not specified | Reduced secretion | |

| Con A-treated mice | Concanavalin A (Con A) | IL-4, IL-6, IL-10, CXCL2 | Not specified | Reduced plasma levels | |

| Gemcitabine-stimulated THP-1 cells | Gemcitabine | CXCL8 | Dose-dependent | Inhibited secretion |

Table 2: Effect of PLAG on Immune Cell Functions

| Cell Type | Function | PLAG Concentration | Effect | Reference |

| B cells | Proliferation | Not specified | Significantly decreased (p<0.05) | |

| Neutrophils | Migration | Dose-dependent | Inhibited | |

| Differentiated HL-60 cells | Chemotactic migration | Dose-dependent | Inhibited |

Signaling Pathways Modulated by PLAG

PLAG exerts its biological effects by modulating specific intracellular signaling pathways. Two key pathways that have been identified are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the IL-4/STAT6 signaling pathway.

Modulation of EGFR Signaling

In the context of cancer cell biology, PLAG has been shown to ameliorate Epidermal Growth Factor (EGF)-induced cellular responses by promoting the desensitization of the Epidermal Growth Factor Receptor (EGFR).

Inhibition of the IL-4/STAT6 Signaling Pathway

PLAG has been demonstrated to reduce IL-4 secretion and inhibit the subsequent phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6) in hepatocytes. This action can attenuate inflammatory responses and inhibit neutrophil migration.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PLAG's biological effects.

Cytokine Quantification by ELISA

Objective: To quantify the concentration of cytokines (e.g., IL-4, IL-6) in cell culture supernatants or plasma samples following treatment with PLAG.

Protocol:

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards of known cytokine concentrations and samples (cell culture supernatants or plasma) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Neutrophil Migration Assay (Transwell Assay)

Objective: To assess the effect of PLAG on the chemotactic migration of neutrophils.

Protocol:

-

Isolate neutrophils from whole blood using density gradient centrifugation.

-

Resuspend the isolated neutrophils in an appropriate assay medium.

-

Place a Transwell insert with a polycarbonate membrane (typically 3-5 µm pore size) into the wells of a 24-well plate.

-

Add a chemoattractant (e.g., fMLP or IL-8) to the lower chamber of the wells.

-

Add the neutrophil suspension to the upper chamber of the Transwell insert, with or without pre-incubation with different concentrations of PLAG.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 1-3 hours) to allow for cell migration.

-

After incubation, remove the Transwell inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye and measuring fluorescence intensity.

-

Compare the number of migrated cells in the PLAG-treated groups to the control group to determine the inhibitory effect of PLAG on neutrophil migration.

Western Blotting for Phosphorylated STAT6

Objective: To determine the effect of PLAG on the phosphorylation status of STAT6 in response to IL-4 stimulation.

Protocol:

-

Culture cells (e.g., hepatocytes) and treat them with IL-4 in the presence or absence of various concentrations of PLAG for a specified time.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT6 or a housekeeping protein like β-actin.

Conclusion

1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol is a promising synthetic molecule with well-defined immunomodulatory properties. Its ability to modulate key signaling pathways, such as the EGFR and IL-4/STAT6 pathways, provides a mechanistic basis for its observed effects on cytokine production and immune cell function. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of PLAG for a variety of inflammatory and proliferative diseases. The continued investigation of this compound is warranted to fully elucidate its clinical utility and to develop novel therapeutic strategies for patients in need.

References

- 1. youtube.com [youtube.com]

- 2. Frontiers | DANCR promotes septic cardiomyopathy by enhancing macrophage glycolytic reprogramming via the IGF2BP2/HK2 axis [frontiersin.org]

- 3. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (EC-18) Modulates Th2 Immunity through Attenuation of IL-4 Expression -IMMUNE NETWORK | Korea Science [koreascience.kr]

Mosedipimod: A Modulator of Pattern Recognition Receptors for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mosedipimod (also known as EC-18 or 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol [PLAG]) is an orally active, synthetic small molecule immunomodulator with significant potential in the treatment of a range of inflammatory conditions. Derived from a naturally occurring monoacetyldiacylglyceride found in Sika deer antlers, this compound's primary mechanism of action involves the modulation of pattern recognition receptors (PRRs), key components of the innate immune system. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism as a PRR modulator, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of its signaling pathways.

Introduction to this compound

This compound is a first-in-class therapeutic agent that functions by accelerating the endocytic trafficking of Toll-like receptors (TLRs), a major class of PRRs. This action leads to a more rapid clearance of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby facilitating the resolution of inflammation and promoting a return to homeostasis.[1] Its immunomodulatory properties have been investigated in various disease models, including those for acute lung injury, rheumatoid arthritis, and chemotherapy-induced oral mucositis, demonstrating its broad therapeutic potential.

Core Mechanism of Action: Modulation of Pattern Recognition Receptor Signaling

This compound's primary immunomodulatory effect stems from its ability to influence the signaling pathways of pattern recognition receptors, most notably Toll-like receptor 4 (TLR4).

Acceleration of TLR4 Endocytic Trafficking

Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates signaling cascades from the plasma membrane. This compound has been shown to accelerate the endocytosis of the TLR4 receptor complex.[1] This rapid internalization shifts the signaling from the MyD88-dependent pathway at the cell surface to the TRIF-dependent pathway within the endosome. This modulation is believed to contribute to a more controlled and ultimately resolving inflammatory response.

References

Mosedipimod: A Novel Regulator of Neutrophil Infiltration in the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and response to therapy. Neutrophils, a key component of the innate immune system, are increasingly recognized as pivotal players within the TME, where they can exert both pro- and anti-tumoral functions. The infiltration of neutrophils into solid tumors is a complex process regulated by a network of signaling molecules. Mosedipimod, a novel small molecule inhibitor, has emerged as a promising therapeutic agent for its ability to modulate this process. This technical guide provides a comprehensive overview of the role of this compound in regulating neutrophil infiltration in tumors, with a focus on its mechanism of action, preclinical evidence, and relevant experimental protocols.

Introduction: The Dichotomous Role of Neutrophils in Cancer

Tumor-associated neutrophils (TANs) are a heterogeneous population of immune cells that can be polarized into different phenotypes depending on the signals they receive within the TME. The N1 phenotype is generally considered to be anti-tumoral, characterized by the release of cytotoxic mediators and the activation of other immune cells. Conversely, the N2 phenotype is associated with pro-tumoral activities, including the promotion of angiogenesis, immunosuppression, and metastasis.[1][2] The recruitment and polarization of neutrophils are therefore critical determinants of tumor fate.

A key signaling axis involved in neutrophil recruitment to the TME is mediated by the S100A9 protein. S100A9, a damage-associated molecular pattern (DAMP) molecule, is highly expressed by myeloid cells and acts as a potent chemoattractant for neutrophils.[3] this compound and its analogs, such as Tasquinimod and Paquinimod, function as inhibitors of S100A9, thereby offering a therapeutic strategy to modulate neutrophil infiltration and reprogram the TME.

Mechanism of Action: this compound's Interference with the S100A9/TLR4/NF-κB Axis

This compound exerts its regulatory effects on neutrophil infiltration primarily by targeting the S100A9 protein. Extracellular S100A9 binds to Toll-like receptor 4 (TLR4) on the surface of myeloid cells, including neutrophils.[3][4] This interaction triggers a downstream signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation and immunity, and its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding for chemokines that attract neutrophils, such as CXCL1 and CXCL2. These chemokines then bind to the CXCR2 receptor on neutrophils, further promoting their recruitment to the tumor site.

This compound, by inhibiting S100A9, disrupts this entire signaling cascade at its origin. This leads to a reduction in NF-κB activation and a subsequent decrease in the production of neutrophil-attracting chemokines, ultimately resulting in diminished neutrophil infiltration into the tumor.

Preclinical Evidence: Quantitative Data on Neutrophil Infiltration

Numerous preclinical studies have demonstrated the efficacy of S100A9 inhibitors, including this compound and its analogs, in reducing neutrophil infiltration in various tumor models. The following tables summarize the key quantitative findings from these studies.

| Study Focus | Animal Model | Treatment | Key Findings on Neutrophil Infiltration | Tumor Growth Inhibition | Reference |

| Colitis-Associated Cancer | AOM/DSS-induced C57BL/6 mice | Anti-S100a9 antibody | Significant reduction in the infiltration of immune cells in the colon tissues. | Alleviated progression of colitis-associated cancer. | |

| Multiple Myeloma | Syngeneic 5TMM model | Tasquinimod | Short-term treatment significantly increased total CD11b+ cells but shifted the population towards a more immunostimulatory state, reducing myeloid-mediated immunosuppression. | Significantly reduced tumor load and prolonged overall survival. | |

| Colon Carcinoma | CT26 tumor-bearing BALB/c mice | Paquinimod | Caused a 5-fold decrease in Ly6Chigh monocytic cells in the tumor microenvironment; Ly6G+ neutrophils were not significantly affected in this specific study. | Increased tumor growth in this model, suggesting a complex role of S100A9 depending on the tumor context. |

| Study Focus | Parameter Measured | Control Group | Treatment Group (S100A9 Inhibition) | Percentage Reduction | Reference |

| Abdominal Sepsis (Lung Infiltration) | BALF Neutrophils (x 10^5) | 3.0 (2.7–3.2) | 1.6 (1.3–1.6) | ~47% | |

| Multiple Myeloma | MDSC accumulation | High | Reduced | Not explicitly quantified |

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies investigating the role of S100A9 inhibition in regulating neutrophil infiltration in tumors.

Azoxymethane (AOM)/Dextran Sulfate Sodium (DSS) Induced Colitis-Associated Cancer Model

This model is widely used to study the link between chronic inflammation and colorectal cancer.

Protocol Overview:

-

Animal Model: 8-10 week old male C57BL/6 mice.

-

Induction of Colitis-Associated Cancer:

-

A single intraperitoneal (i.p.) injection of AOM (10-12.5 mg/kg body weight).

-

After one week, mice are subjected to three cycles of DSS administration. Each cycle consists of 2-3% DSS in the drinking water for 5-7 days, followed by 10-14 days of regular drinking water.

-

-

Treatment:

-

Anti-S100a9 antibody (1.5 mg/kg) or a corresponding IgG control is administered intravenously or intraperitoneally at specified time points during the AOM/DSS protocol.

-

-

Analysis of Neutrophil Infiltration:

-

At the end of the experiment, colons are harvested, fixed in 10% formalin, and embedded in paraffin.

-

Immunohistochemistry (IHC) is performed on colon sections using antibodies against neutrophil markers such as Ly6G or Myeloperoxidase (MPO).

-

The number of positive cells is quantified per high-power field (HPF) or as a percentage of total cells in the tumor stroma.

-

Syngeneic Mouse Model of Multiple Myeloma

This model is used to evaluate the efficacy of S100A9 inhibitors in a hematological malignancy.

Protocol Overview:

-

Animal Model: C57BL/KaLwRij mice.

-

Tumor Cell Inoculation:

-

Mice are inoculated intravenously with 1.0 x 10^6 5TGM1-eGFP multiple myeloma cells.

-

-

Treatment:

-

Tasquinimod (30 mg/kg) is administered daily in the drinking water, starting the day after tumor cell inoculation.

-

-

Analysis of Myeloid Cells:

-

At specified time points (e.g., day 10), mice are sacrificed, and bone marrow and spleen are harvested.

-

Flow cytometry is used to analyze immune cell populations, with a focus on myeloid cell subsets (e.g., CD11b+ cells).

-

Future Directions and Clinical Relevance

The preclinical data strongly support the role of this compound and other S100A9 inhibitors in modulating neutrophil infiltration in the TME. This opens up new avenues for cancer therapy, particularly in combination with other immunotherapies. By reducing the influx of potentially pro-tumoral neutrophils, this compound could help to create a more immune-permissive microenvironment, thereby enhancing the efficacy of checkpoint inhibitors or other T-cell-based therapies.

Clinical trials investigating the safety and efficacy of S100A9 inhibitors in various cancers are ongoing. Future research should focus on identifying biomarkers to predict which patients are most likely to benefit from this therapeutic approach and to further elucidate the complex interplay between S100A9, neutrophil polarization, and the overall immune landscape of the TME.

Conclusion

This compound represents a promising novel therapeutic agent that targets the S100A9-mediated pathway of neutrophil recruitment to the tumor microenvironment. By inhibiting this key inflammatory axis, this compound has the potential to reduce the infiltration of tumor-promoting neutrophils, thereby shifting the balance towards an anti-tumor immune response. The quantitative data from preclinical models, coupled with a growing understanding of its mechanism of action, provide a strong rationale for the continued investigation of this compound as a valuable addition to the arsenal of cancer immunotherapies.

References

- 1. The functions and regulatory pathways of S100A8/A9 and its receptors in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of tumor-associated neutrophils: dual role and phenotypic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S100A9 Interaction with TLR4 Promotes Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

Mosedipimod's Immunomodulatory Impact on Key Cytokine Profiles: A Technical Overview

For Immediate Release

SEOUL, South Korea – November 29, 2025 – Mosedipimod (also known as EC-18 and 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol or PLAG), a synthetic monoacetyldiacylglyceride, has demonstrated significant immunomodulatory effects, particularly influencing the production of key cytokines including Interleukin-2 (IL-2), Interleukin-12 (IL-12), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This technical guide provides an in-depth analysis of the current understanding of this compound's impact on these cytokine profiles, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound is understood to exert its effects by modulating intracellular signaling pathways, with evidence pointing towards an interaction with Toll-like receptor (TLR) signaling.[1] Its immunomodulatory activity is complex, with reports indicating both stimulatory and inhibitory effects on cytokine production, likely dependent on the specific cellular context and stimuli. A pivotal in vitro study has shown that this compound stimulates T-cell production of IL-2, IL-12, and GM-CSF, alongside other cytokines like IL-4 and IFN-γ.[2][3]

Quantitative Impact on Cytokine Production

The available data on the quantitative effects of this compound on IL-2, IL-12, and GM-CSF production is summarized below. It is important to note that the broader body of research presents a nuanced picture of this compound's effects, with some studies showing suppression of other pro-inflammatory cytokines such as IL-6 and IL-17 in different experimental models.[4]

| Cytokine | Cell Type | Treatment | Result | Reference |

| IL-2 | T-cells | This compound (EC-18) | Stimulation of IL-2 secretion observed. | |

| IL-12 | T-cells | This compound (EC-18) | Stimulation of IL-12 production observed in vitro. | |

| GM-CSF | T-cells | This compound (EC-18) | Stimulation of GM-CSF production observed in vitro. |

Further quantitative data from the primary study is pending full-text analysis.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol based on the available literature for assessing the impact of this compound on cytokine production in T-lymphocytes.

Objective: To determine the effect of this compound on the production of IL-2, IL-12, and GM-CSF by T-lymphocytes in vitro.

Materials:

-

This compound (EC-18)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes

-

RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin

-

Cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-2, IL-12, and GM-CSF

-

Flow cytometer and relevant antibodies for intracellular cytokine staining (optional)

Procedure:

-

Cell Culture: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Culture the cells in complete RPMI-1640 medium.

-

Cell Treatment: Seed the cells in 96-well plates at a predetermined density. Add varying concentrations of this compound to the appropriate wells. Include a vehicle control group.

-

Cell Stimulation: Concurrently with or after a pre-incubation period with this compound, stimulate the cells with a suitable T-cell activator (e.g., anti-CD3/anti-CD28 antibodies).

-

Incubation: Incubate the cell cultures for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

-

Cytokine Quantification (ELISA): Measure the concentrations of IL-2, IL-12, and GM-CSF in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Analyze the obtained absorbance values to calculate the cytokine concentrations. Compare the cytokine levels in the this compound-treated groups to the control group to determine the effect of the compound.

Signaling Pathways and Logical Relationships

The precise signaling cascade initiated by this compound that leads to the production of IL-2, IL-12, and GM-CSF is an active area of investigation. The available evidence suggests a mechanism involving the modulation of TLR signaling. The following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.

Caption: Hypothetical signaling pathway of this compound-induced cytokine production.

Caption: General experimental workflow for assessing cytokine release.

Conclusion

This compound presents a complex and promising profile as an immunomodulatory agent. While initial findings strongly suggest its capacity to stimulate the production of the pro-inflammatory and T-cell activating cytokines IL-2, IL-12, and GM-CSF, further research is required to fully elucidate the quantitative aspects and the precise molecular mechanisms underlying these effects. The conflicting reports on its impact on different cytokines underscore the need for comprehensive studies to understand its context-dependent activities. The detailed experimental protocols and a deeper understanding of its signaling pathways will be instrumental in harnessing the full therapeutic potential of this compound in various disease settings.

References

Investigating the Pharmacodynamics of Mosedipimod in Preclinical Studies: A Technical Guide

Abstract: Mosedipimod (also known as EC-18 or PLAG) is a synthetic monoacetyldiacylglyceride that functions as a novel immunomodulator.[1][2] Originally identified from Sika deer antler, it has demonstrated a range of pharmacodynamic effects in preclinical models, positioning it as a promising therapeutic candidate for various oncologic and inflammatory conditions.[1][3] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing its mechanism of action, key experimental findings, and representative study protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel immunomodulatory agents.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through a multi-faceted mechanism of action that modulates both innate and adaptive immunity. Its primary activities center on the regulation of immune cell function, cytokine production, and inflammatory signaling pathways.

A key mechanism is its ability to accelerate the endocytic trafficking of Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs), which facilitates the rapid clearance of Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs).[1] This action leads to an overall attenuation of TLR-mediated signaling, which is crucial in mitigating inflammatory responses.

In addition to its effects on PRRs, this compound directly influences various immune cell populations:

-

T-Lymphocytes: It stimulates calcium influx into T-lymphocytes, a critical step in T-cell activation, leading to increased production of key cytokines including Interleukin (IL)-2, IL-4, IL-12, Interferon-gamma (IFN-γ), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

-

NK Cells: It enhances the cytolytic activity of Natural Killer (NK) cells, a vital component of the innate immune response against tumors.

-

Neutrophils: It regulates neutrophil infiltration, an effect that is dependent on the thioredoxin-interacting protein (TXNIP). It has also been identified as a STAT6 inhibitor involved in controlling inflammation via neutrophil modulation.

-

Stem and Stromal Cells: The compound stimulates the proliferation of hematopoietic stem cells and bone marrow stromal cells, suggesting a role in immune system reconstitution.

This combination of effects culminates in broad immunomodulatory activity, facilitating the resolution of inflammation and contributing to anti-tumor responses.

Summary of Preclinical Pharmacodynamic Data

Preclinical investigations have explored this compound's efficacy across various disease models, primarily in oncology and inflammatory conditions. While detailed quantitative data such as IC50 values are not consistently available in the public domain, the qualitative outcomes from these studies provide strong evidence of its biological activity. The data are summarized in the table below.

| Therapeutic Area | Preclinical Model | Key Pharmacodynamic Effect | Reported Quantitative Data |

| Oncology | Lewis Lung Carcinoma (LLC-1) Mouse Model | Inhibited tumor growth by suppressing excessive neutrophil infiltration. | >74.97% reduction in tumor size. |

| Oncology | General Cancer Models | Suppresses the expression of tumor cell Toll-like receptor 4 (TLR-4), which is linked to immunosuppression and cancer cell growth. | Not specified. |

| Inflammatory Disease | Animal models of Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) | Attenuated molecular, biochemical, and histological features of NASH, attributed to the attenuation of TLR signaling. | Not specified. |

| Inflammatory Disease | General Animal Models | Improved lung function and reduced inflammation and fibrosis. | Not specified. |

| Radiation Injury | Mouse Model of Total-Body Irradiation | Mitigated the effects of gastrointestinal acute radiation syndrome. | Not specified. |

Experimental Protocols

Detailed experimental protocols for this compound studies are proprietary. However, based on the described preclinical models, this section outlines representative methodologies for key in vivo and in vitro assays that are standard in the field for evaluating immunomodulatory agents.

Representative Protocol: In Vivo Tumor Efficacy Study

This protocol describes a generalized workflow for assessing the anti-tumor efficacy of this compound in a syngeneic mouse model, such as the Lewis Lung Carcinoma model mentioned in preclinical reports.

-

Animal Model: C57BL/6 mice, aged 6-8 weeks.

-

Cell Line: Lewis Lung Carcinoma (LLC-1) cells.

-

Tumor Implantation: Subcutaneously inject 1 x 10⁶ LLC-1 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank of each mouse.

-

Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., corn oil), administered orally (p.o.) daily.

-

Group 2: this compound (e.g., 50 mg/kg), administered p.o. daily.

-

Group 3: this compound (e.g., 100 mg/kg), administered p.o. daily.

-

-

Treatment and Monitoring:

-

Administer treatments for a specified period (e.g., 14-21 days).

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor body weight and overall animal health throughout the study.

-

-

Endpoint Analysis:

-

Measure final tumor weight.

-

Process tumors for downstream analysis, such as:

-

Immunohistochemistry (IHC): To analyze immune cell infiltration (e.g., CD8+ T cells, neutrophils, NK cells).

-

Flow Cytometry: To quantify immune cell populations within the tumor microenvironment.

-

RT-qPCR: To measure the expression of relevant genes (e.g., cytokines, chemokines).

-

Representative Protocol: In Vitro Cytokine Release Assay

This protocol outlines a method to assess this compound's effect on cytokine production from human peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in complete RPMI-1640 medium.

-

Compound Treatment:

-

Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in culture medium.

-

Add the compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

-

Stimulation: Add a stimulating agent (e.g., 1 µg/mL Lipopolysaccharide (LPS) for TLR4 stimulation or anti-CD3/CD28 beads for T-cell stimulation) to induce cytokine production. Include unstimulated controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Analyze the supernatant for cytokine levels (e.g., IFN-γ, IL-2, IL-12) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of each cytokine and compare the levels between this compound-treated groups and vehicle controls.

References

Mosedipimod (EC-18): An In-depth Technical Guide on its Potential as a Modulator of T-Cell Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosedipimod (also known as EC-18) is an investigational small molecule with a primary mechanism of action centered on the modulation of Toll-like receptor (TLR) signaling and inhibition of the STAT6 pathway.[1] While not directly characterized as a classical CD4 agonist or a direct CD8 stimulant, its immunomodulatory properties suggest a potential to significantly influence CD4+ and CD8+ T-lymphocyte responses. This technical guide synthesizes the available preclinical and clinical data to explore the potential mechanisms through which this compound may impact T-cell function, providing a scientific framework for further investigation into its therapeutic applications in oncology, inflammatory diseases, and beyond.

Core Mechanism of Action: A Dual Approach to Immune Modulation

This compound's immunomodulatory effects appear to be driven by two primary mechanisms:

-

Toll-like Receptor (TLR) Signaling Attenuation: this compound has been shown to attenuate TLR signaling.[2][3] TLRs are key pattern recognition receptors that, upon activation, trigger inflammatory cascades. By modulating TLR signaling, this compound can potentially regulate the cytokine milieu, which in turn influences the differentiation and activation of T-cell subsets.

-

STAT6 Inhibition: this compound is also identified as a signal transducer and activator of transcription 6 (STAT6) inhibitor.[1] The STAT6 pathway is crucial for the signaling of IL-4 and IL-13, cytokines that are pivotal in driving Th2-type immune responses. Inhibition of STAT6 can therefore shift the immune response towards a Th1 phenotype, which is characterized by enhanced cytotoxic T-lymphocyte (CTL) activity.

Quantitative Data Summary

Publicly available quantitative data on the direct effects of this compound on specific CD4+ and CD8+ T-cell activities are limited. The following table summarizes the key findings from a Phase 2 clinical trial in chemoradiation-induced oral mucositis (CRIOM), which provide indirect evidence of its clinical efficacy in an inflammatory setting.

| Parameter | This compound (EC-18) Cohort | Placebo Cohort | p-value | Reference |

| Incidence of Severe Oral Mucositis (SOM) | ||||

| - Through Completion of Radiation | 40.9% (18/44) | 65.0% (26/40) | 0.03 | [4] |

| - Through Short-Term Follow-up | 45.5% (20/44) | 70.0% (28/40) | 0.02 | |

| Duration of SOM (Median Days) | 0 | 13.5 | 0.02 | |

| Incidence of SOM (HPV+ Patients) | 35.3% (6/17) | 66.7% (8/12) | Not specified | |

| Incidence of SOM (Weekly Cisplatin) | 37.5% (15/40) | 70.0% (28/40) | Not specified |

Inferred Signaling Pathways and Effects on T-Cells

Based on its known mechanisms, the following signaling pathways and their potential downstream effects on CD4+ and CD8+ T-cells can be inferred.

Modulation of T-Cell Responses via TLR Signaling

This compound's attenuation of TLR signaling on antigen-presenting cells (APCs) like dendritic cells and macrophages can indirectly shape T-cell responses. By altering the cytokine and co-stimulatory molecule expression profile of APCs, this compound may influence the priming and differentiation of naive T-cells.

References

- 1. | BioWorld [bioworld.com]

- 2. enzychem.com [enzychem.com]

- 3. enzychem.com [enzychem.com]

- 4. A Two-Stage Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Efficacy of Ec-18 in Altering the Severity and Course of Oral Mucositis Secondary to Chemoradiation Therapy for Squamous Cell Cancers of the Head and Neck | MDPI [mdpi.com]

Discovery of Mosedipimod from Sika deer antler extracts

An In-depth Technical Guide to Mosedipimod (KC706)

Disclaimer: Contrary to the initial premise, extensive research indicates that this compound (also known as KC706) is a synthetic compound and is not derived from Sika deer antler extracts. This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data for the synthetic molecule, this compound.

Introduction

This compound (KC706) is a novel small molecule compound that has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly those involving the S100A9-RAGE signaling axis. It was identified through a high-throughput screening process aimed at discovering inhibitors of the interaction between the S100A9 protein and the Receptor for Advanced Glycation Endproducts (RAGE). This interaction is a key driver of inflammation in various pathological conditions, including acute lung injury (ALI), sepsis, and arthritis. This compound represents a promising candidate for the development of new anti-inflammatory therapies.

Discovery and Development

The discovery of this compound originated from a cell-based high-throughput screening assay designed to identify compounds that could block the S100A9-RAGE signaling pathway. The screening process led to the identification of a hit compound which was subsequently optimized through medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties, ultimately yielding this compound.

Logical Workflow of this compound Discovery

Caption: Workflow from initial screening to preclinical evaluation of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically inhibiting the S100A9-RAGE signaling pathway. S100A9, a damage-associated molecular pattern (DAMP) protein, is released during cellular stress and inflammation. It binds to RAGE, a multi-ligand receptor of the immunoglobulin superfamily, triggering a downstream signaling cascade that results in the activation of pro-inflammatory transcription factors, such as NF-κB, and the subsequent production of inflammatory cytokines and chemokines. This compound binds to S100A9, preventing its interaction with RAGE and thereby attenuating the inflammatory response.

This compound's Inhibition of the S100A9-RAGE Signaling Pathway

Methodological & Application

Mosedipimod (EC-18) Application Notes for In-Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Mosedipimod (EC-18) in in-vitro cell culture experiments. This compound is a first-in-class, orally active, small-molecule immunomodulator that functions by attenuating Toll-like receptor (TLR) signaling. It has shown potential in various inflammatory and neoplastic conditions.

Mechanism of Action

This compound is a synthetic monoacetyldiglyceride that modulates the innate immune response.[1] Its primary mechanism involves the acceleration of the endocytic trafficking of pattern recognition receptors (PRRs), such as TLR4. This leads to the swift removal of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby shortening the duration of the inflammatory response and facilitating a rapid return to homeostasis. This action results in the downregulation of pro-inflammatory cytokines and chemokines.

Key Signaling Pathways

This compound primarily modulates the Toll-like Receptor 4 (TLR4) signaling pathway. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent pathway and the TRIF-dependent pathway.

The MyD88-dependent pathway leads to the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for numerous pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

The TRIF-dependent pathway results in the activation of interferon regulatory factor 3 (IRF3), leading to the production of type I interferons.

This compound's acceleration of TLR4 endocytic trafficking is thought to dampen the signaling output from both pathways, leading to a reduced inflammatory response.

Quantitative Data Summary

The following tables summarize the in-vitro dosages of this compound (EC-18) from preclinical studies.

| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |

| KIGB-5 (biliary cancer) | 1 µg/mL | Not Specified | RT-PCR, Western Blot | Inhibition of TLR-4 expression. | [2] |

| Murine Splenocytes | Not Specified | 4 days | ELISA | Reduced production of IL-6 and IL-1β in the presence of LPS. | [1] |

Note: The available public literature on specific in-vitro dosages of this compound is limited. The data presented is based on the accessible preclinical findings. Further dose-response studies are recommended for specific cell lines and experimental questions.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Assessment of this compound's Effect on TLR4 Expression in Cancer Cells

This protocol is based on the methodology used to assess the effect of EC-18 on KIGB-5 biliary cancer cells.[2]

1. Cell Culture and Seeding:

-

Culture KIGB-5 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.

2. This compound Treatment:

-

Prepare a stock solution of this compound (EC-18) in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1 µg/mL).

-

As a control, prepare a vehicle-only medium with the same concentration of the solvent.

-

For stimulation, a group of cells can be treated with LPS (e.g., 10 µg/mL).

-

Another group can be co-treated with LPS and this compound.

-

Remove the old medium from the cells and replace it with the this compound-containing medium, LPS-containing medium, co-treatment medium, or vehicle control medium.

-

Incubate the cells for the desired period (e.g., 24 hours).

3. Analysis of TLR4 Expression:

-

For RT-PCR:

-

After incubation, wash the cells with PBS and lyse the cells to extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using primers specific for TLR4 and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

For Western Blot:

-

After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody against TLR4, followed by an HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., β-actin) for normalization.

-

Protocol 2: Evaluation of this compound's Effect on Cytokine Production in Immune Cells

This protocol is a general guideline based on the study of EC-18's effect on murine splenocytes.[1]

1. Isolation and Culture of Murine Splenocytes:

-

Isolate spleens from mice under sterile conditions.

-

Prepare a single-cell suspension by gently disrupting the spleens and passing the cells through a cell strainer.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the remaining cells (splenocytes) with complete RPMI-1640 medium.

-

Count the viable cells and adjust the cell density to the desired concentration.

2. This compound Treatment and Cell Stimulation:

-

Seed the splenocytes in 96-well plates.

-

Prepare different concentrations of this compound in the culture medium.

-

Add the this compound dilutions to the respective wells. Include a vehicle control.

-

To induce an inflammatory response, stimulate the cells with LPS (e.g., 1 µg/mL).

-

Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.

3. Measurement of Cytokine Levels:

-

After the incubation period, centrifuge the plates to pellet the cells.

-

Carefully collect the culture supernatants.

-

Measure the concentrations of IL-6 and IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Concluding Remarks

The provided application notes and protocols offer a foundational guide for conducting in-vitro research with this compound. Given the limited publicly available data on its in-vitro use, researchers are encouraged to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup. The primary mechanism of this compound revolves around the modulation of TLR signaling, making it a valuable tool for studying inflammatory processes and their regulation.

References

Application Note & Protocol: Quantification of Mosedipimod in Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, representative methodology for the quantitative analysis of Mosedipimod (also known as EC-18 or 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) in plasma. As a synthetic monoacetyldiacylglycerol, the analytical approach is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of diacylglycerols and other lipids in biological matrices.

Disclaimer: No specific, validated analytical method for this compound has been found in the public domain. The following protocol is a representative method constructed from published methodologies for structurally similar analytes and should be fully validated for its intended use.

Introduction

This compound is a synthetic monoacetyldiacylglycerol with potential therapeutic applications in oncology and inflammatory diseases. Accurate quantification of this compound in plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during preclinical and clinical development. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in plasma. The method involves a liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard (IS):

-

This compound reference standard (purity >98%)

-

Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d5) is highly recommended. If unavailable, a structurally similar lipid that is not endogenously present in plasma can be used.

-

-

Solvents and Chemicals:

-

Acetonitrile (HPLC or LC-MS grade)

-

Isopropanol (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

-

Instrumentation

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of lipids.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1, v/v) to create working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in methanol.

-

Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

Time (min) % B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 8 psi

-

MRM Transitions (Hypothetical):

-

This compound: Precursor ion (e.g., [M+NH4]+) → Product ion

-

Internal Standard: Precursor ion (e.g., [M+d5+NH4]+) → Product ion

-

-

Data Presentation: Method Validation Parameters (Representative Data)

The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound in plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 75 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 750 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 80 | 85 - 115 |

| High | 750 | > 80 | 85 - 115 |

Table 4: Stability

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Bench-top | 6 hours | Room Temperature | 85 - 115 |

| Freeze-Thaw | 3 cycles | -80°C to RT | 85 - 115 |

| Long-term | 30 days | -80°C | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification in Plasma.

Signaling Pathway (Illustrative)

This compound's mechanism of action involves the modulation of immune responses. While the full pathway is complex, a simplified representation of its effect on cytokine production can be illustrated.

Caption: Simplified this compound Signaling Pathway.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol, including sample preparation and instrument parameters, serves as a strong foundation for method development and validation. Proper validation of this method will ensure the generation of high-quality data for pharmacokinetic and pharmacodynamic assessments in the drug development of this compound.

Application Notes and Protocols: Methodologies for Assessing Mosedipimod Efficacy in NASH Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction